REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[OH-].[Na+].[O:10]1[CH2:12][CH2:11]1>O>[NH2:1][CH:2]([CH2:3][S:4][CH2:12][CH2:11][OH:10])[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled by ice-water bath in order
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
it was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml)
|
Type
|
CUSTOM
|
Details
|
to remove the residual epoxy ethane
|
Type
|
CUSTOM
|
Details
|
Water layer was removed on a rot-vap
|
Type
|
CUSTOM
|
Details
|
to obtain a buff solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized in 95% ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CSCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[OH-].[Na+].[O:10]1[CH2:12][CH2:11]1>O>[NH2:1][CH:2]([CH2:3][S:4][CH2:12][CH2:11][OH:10])[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled by ice-water bath in order
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
it was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with ethyl ether three times (60 ml, 45 ml, 45 ml)
|
Type
|
CUSTOM
|
Details
|
to remove the residual epoxy ethane
|
Type
|
CUSTOM
|
Details
|
Water layer was removed on a rot-vap
|
Type
|
CUSTOM
|
Details
|
to obtain a buff solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized in 95% ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CSCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |